

Application Note: Solid-Phase Extraction of Clopidol from Animal Feed Matrix

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Compound of Interest

Compound Name: Clopidol

Cat. No.: B1669227

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Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of **Clopidol**, a coccidiostat, from animal feed matrices. The described method is crucial for researchers, scientists, and quality control professionals in the fields of veterinary drug analysis and feed safety. The protocol outlines a robust procedure involving sample preparation, solid-phase extraction for cleanup and concentration, and subsequent analysis. This method is designed to achieve high recovery rates and low limits of detection, ensuring accurate quantification of **Clopidol** residues in complex feed samples.

Introduction

Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol) is a pyridinone derivative widely used as a coccidiostat in poultry feed to prevent and control coccidiosis.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for **Clopidol** in animal-derived food products to ensure consumer safety. Therefore, sensitive and reliable analytical methods are required for the routine monitoring of **Clopidol** levels in animal feed. Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from complex sample matrices like animal feed, effectively removing interfering substances prior to chromatographic analysis. Several methods have been developed utilizing different extraction and cleanup strategies.[2][3][4] This protocol synthesizes these approaches to provide a comprehensive and effective methodology.

Experimental Protocol

Materials and Reagents

- **Clopidol** analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonia solution (sp. gr. 0.88)
- Formic acid
- Dimethylformamide (DMF)
- Water (deionized or HPLC grade)
- Solid-Phase Extraction (SPE) Cartridges: Alumina-basic or anion-exchange cartridges are recommended.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Sample grinder or mill
- Mechanical shaker
- Centrifuge
- pH meter
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.22 µm)

Sample Preparation

- Obtain a representative sample of the animal feed.
- Grind the feed sample to a fine, homogeneous powder using a sample mill.
- Accurately weigh approximately 10 g of the ground feed sample into a 50 mL centrifuge tube.

Extraction

Two primary extraction methods are presented below. The choice of method may depend on laboratory preference and available reagents.

Method A: Methanolic Ammonia Extraction[3]

- To the 10 g feed sample, add 40 mL of a 95:5 (v/v) solution of methanol and ammonia.
- Securely cap the tube and shake vigorously on a mechanical shaker for 60 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully decant the supernatant into a clean flask for the SPE cleanup step.

Method B: Aqueous Dimethylformamide Extraction[2][6]

- Moisten the 10 g feed sample with a small amount of water.
- Add 20 mL of aqueous dimethylformamide.
- Vortex the mixture for 1 minute, followed by mechanical shaking for 30 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant for further processing.

Method C: Acidified Acetonitrile Extraction[4]

- To the 10 g feed sample, add 20 mL of acetonitrile containing 1% formic acid.
- Shake mechanically for 20 minutes.
- Centrifuge at 10,000 rpm for 2 minutes.
- Collect the supernatant. Repeat the extraction on the residue and combine the supernatants.

Solid-Phase Extraction (SPE) Cleanup

The following protocol is a general guideline using an alumina or anion-exchange cartridge.

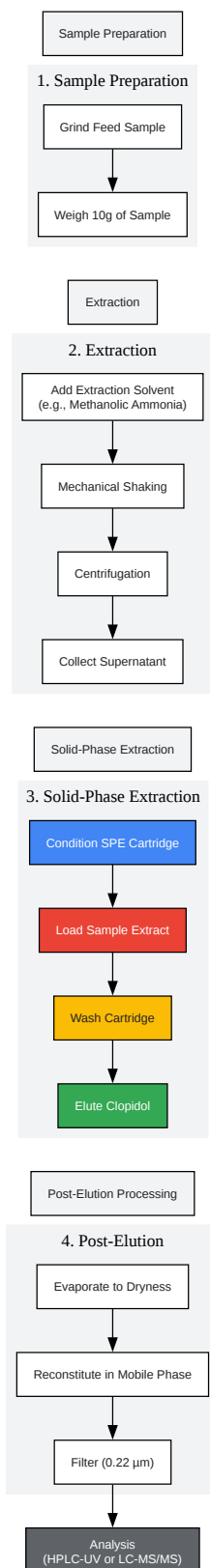
- **Conditioning:** Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent (without the sample matrix) through the cartridge. Do not allow the cartridge to dry out.
- **Sample Loading:** Load 5-10 mL of the feed extract supernatant onto the conditioned SPE cartridge. Maintain a slow and steady flow rate of approximately 1-2 mL/min.
- **Washing:** Wash the cartridge with 5 mL of 80% methanol to remove interfering substances.
[3]
- **Elution:** Elute the retained **Clopidol** from the cartridge using 10 mL of 40% acetic acid or another suitable elution solvent.[3] Collect the eluate in a clean collection tube.
- **Post-Elution Processing:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in 1 mL of the mobile phase used for the subsequent chromatographic analysis. Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).

Data Presentation

The following table summarizes the performance data for **Clopidol** analysis in feed matrices from various studies.

Parameter	Feed Matrix	Extraction Method	Cleanup	Analytical Method	Recovery (%)	LOD (mg/kg)	LOQ (mg/kg)	Reference
Recovery	Poultry Feed	Aqueous Dimethylformamide	Alumina -basic SPE	LC-UV	98	-	-	[2] [6]
LOD	Poultry Feed	Aqueous Dimethylformamide	Alumina -basic SPE	LC-UV	-	2.5	-	[2] [6]
Recovery	Chicken Feed	Acetonitrile with 1% Formic Acid	Dispersive SPE (PSA and C18)	HPLC	67.2 - 107.2	-	-	[4]
LOD	Chicken Feed	Acetonitrile with 1% Formic Acid	Dispersive SPE (PSA and C18)	HPLC	0.2 - 0.3	-	[4]	
Recovery	Poultry Products	Acetonitrile	LC-18 and Ion Exchange SPE	-	55.38 - 132.44	-	-	[6]
LOD	Poultry Products	Acetonitrile	LC-18 and Ion Exchange SPE	-	-	0.0005	0.002	[6]

Visualizations



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